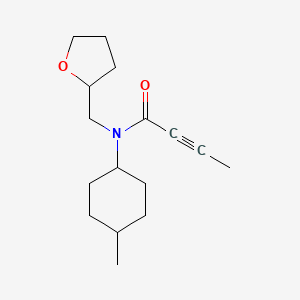
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that belongs to the class of indane derivatives. Indanes are characterized by a fused cyclopentane and benzene ring structure, which imparts unique chemical and biological properties to the compound[_{{{CITATION{{{_1{2-CHLORO-N-[(1R,2R)-1-HYDROXY-2,3-DIHYDRO-1H-INDEN-2-YL]-6H-THIENO2,3 ...
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the indane core. One common approach is the cyclization of appropriate precursors to form the indane ring, followed by functional group modifications to introduce the hydroxy and methoxy groups. The final step involves the coupling of the indane derivative with 3-(4-methoxyphenyl)propanoic acid to form the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as ultrasound irradiation and microwave-assisted synthesis can be employed to enhance reaction rates and efficiency. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the hydroxy group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted indane derivatives.
科学的研究の応用
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions and methodologies.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and antioxidant properties, making it a candidate for drug development.
Medicine: Its potential therapeutic applications include the treatment of various diseases, such as cancer, inflammation, and microbial infections.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism by which N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to biological effects.
Receptors: It can bind to specific receptors, triggering signaling pathways that result in therapeutic outcomes.
Pathways: It may modulate various biochemical pathways, such as those involved in inflammation, cell proliferation, and microbial resistance.
類似化合物との比較
Indole derivatives
2,3-Dihydro-1H-inden-1-one derivatives
Other amide compounds with similar molecular frameworks
特性
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-24-18-9-6-15(7-10-18)8-11-19(22)21-14-20(23)12-16-4-2-3-5-17(16)13-20/h2-7,9-10,23H,8,11-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVBCBFZIFRWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Bromobenzo[D]Thiazol-6-yl)Ethanone](/img/structure/B2665291.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2665292.png)

![3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2665294.png)
![N'-(4-methoxyphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2665295.png)
![N-[(3-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2665296.png)
![2-Chloro-1-[2-(3-fluorophenyl)azetidin-1-yl]ethanone](/img/structure/B2665299.png)


![1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole](/img/structure/B2665308.png)
![4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2665309.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2665310.png)
![2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid](/img/structure/B2665312.png)
